molecular formula C6H10N2O2S B14523423 N-Acetyl-(S)-thiazolidine-4-carboxamide CAS No. 62374-64-5

N-Acetyl-(S)-thiazolidine-4-carboxamide

Cat. No.: B14523423
CAS No.: 62374-64-5
M. Wt: 174.22 g/mol
InChI Key: KEBHZKLOWXMHOF-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Thiazolidine-Containing Compounds in Synthetic Chemistry

The history of thiazolidine-containing compounds is deeply rooted in the study of natural products. The inclusion of a thiazolidine (B150603) ring in penicillin was the first confirmation of its existence in nature, sparking significant interest in this heterocyclic moiety. ekb.egwikipedia.org Initially, synthetic efforts focused on simple condensation reactions, such as reacting cysteamine (B1669678) with formaldehyde (B43269) to produce the parent thiazolidine ring. wikipedia.org A notable early synthesis involved the condensation of the amino acid cysteine with formaldehyde to yield 4-carboxythiazolidine, also known as thioproline. wikipedia.org

Over the decades, the synthetic utility of the thiazolidine core has expanded dramatically. Organic chemists have developed a vast array of methodologies to synthesize and functionalize the thiazolidine scaffold, recognizing its versatility. nih.gov This has led to the creation of extensive libraries of derivatives, including the medically significant thiazolidinediones (TZDs), such as pioglitazone (B448) and rosiglitazone, which are used in the management of diabetes. ekb.egwikipedia.org The thiazolidine framework is now considered a "privileged scaffold" in medicinal chemistry, as its structure is frequently found in compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. researchgate.netekb.egnih.gov This evolution from a natural product fragment to a cornerstone of synthetic medicinal chemistry highlights its enduring importance.

Elucidation of the Structural Significance of the N-Acetyl and (S)-Thiazolidine-4-carboxamide Moieties in Bioactive Molecules

The bioactivity of N-Acetyl-(S)-thiazolidine-4-carboxamide is intrinsically linked to the specific contributions of its constituent parts: the N-acetyl group and the (S)-thiazolidine-4-carboxamide core.

The N-acetyl moiety plays a crucial role, drawing parallels to the well-studied compound N-acetylcysteine (NAC). nih.gov In many biological contexts, the N-acetyl group serves to increase the stability of the molecule. It can also act as a prodrug, masking a reactive amine group and allowing for controlled release of the parent compound or its metabolites within a biological system. nih.gov For instance, NAC itself functions as a prodrug for the amino acid L-cysteine, which is a precursor to the vital antioxidant glutathione (B108866) (GSH). nih.govresearchgate.net The acetyl group enhances bioavailability and allows the molecule to serve as an efficient delivery system for cysteine. nih.gov

The (S)-Thiazolidine-4-carboxamide moiety provides a rigid, stereochemically defined scaffold. The (S)-configuration at the 4-position is typically derived from the natural amino acid L-cysteine, ensuring a specific three-dimensional arrangement that is often critical for precise interaction with biological targets like enzymes and receptors. researchgate.net The thiazolidine ring constrains the molecule's conformation, which can enhance binding affinity by reducing the entropic penalty upon binding. The carboxamide group at the 4-position is a key functional handle; it can participate in hydrogen bonding with biological macromolecules and provides a site for further chemical modification to fine-tune the compound's properties. nih.govmdpi.com

Rationale for Dedicated Academic Investigation into this compound

The dedicated academic investigation into this compound and its close derivatives is driven by the synergistic potential of its structural components. Researchers hypothesize that combining the cysteine-prodrug characteristics of an N-acetylated thiazolidine with the versatile scaffold of the 4-carboxamide group could lead to novel therapeutic agents.

Key rationales for its investigation include:

Development of Novel Enzyme Inhibitors: The structural similarity of the thiazolidine-4-carboxamide core to substrates of various enzymes makes it an attractive starting point for inhibitor design. For example, its resemblance to tyrosine has prompted investigations into its potential as a tyrosinase inhibitor. nih.gov Similarly, derivatives have been explored as potential inhibitors of influenza neuraminidase. researchgate.net

Antioxidant and Cellular Protection: By acting as a prodrug of N-acetylcysteine, the compound is studied for its potential to replenish intracellular glutathione levels, thereby protecting cells from oxidative stress. rsc.orgresearchgate.net This mechanism is fundamental to mitigating cellular damage implicated in a variety of pathological conditions.

Scaffold for Drug Discovery: The thiazolidine ring is a proven pharmacophore, and the N-acetyl and 4-carboxamide groups offer sites for chemical diversification. This allows for the synthesis of compound libraries to screen for a wide range of biological activities, from antimicrobial to neuroprotective effects. nih.govnih.gov

Overview of Pre-existing Research Trajectories Relevant to this compound

Research relevant to this compound has progressed along several key trajectories, focusing on synthesis, structural characterization, and biological evaluation.

Synthesis and Characterization: The primary synthetic route involves the condensation of L-cysteine with a suitable aldehyde, followed by N-acetylation and amidation at the carboxylic acid position. nih.govnanobioletters.com Studies have noted that the initial condensation can produce a mixture of diastereomers (cis and trans isomers), and the ratio can be influenced by the solvent used in the reaction. researchgate.netnanobioletters.com Characterization of these compounds is routinely performed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their structure and stereochemistry. nih.govnanobioletters.com

Enzyme Inhibition Studies: A significant area of research has been the evaluation of thiazolidine-4-carboxamide derivatives as enzyme inhibitors. In one study, a series of 2-(substituted phenyl)thiazolidine-4-carboxamide derivatives were synthesized and tested for their ability to inhibit mushroom tyrosinase. Molecular docking studies were also performed to understand the binding interactions within the enzyme's active site, revealing that hydrogen bonds and hydrophobic interactions were key. nih.gov

Table 1: Synthesis and Tyrosinase Inhibition Data for Selected Thiazolidine-4-Carboxamide Derivatives

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62374-64-5

Molecular Formula

C6H10N2O2S

Molecular Weight

174.22 g/mol

IUPAC Name

(4S)-3-acetyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C6H10N2O2S/c1-4(9)8-3-11-2-5(8)6(7)10/h5H,2-3H2,1H3,(H2,7,10)/t5-/m1/s1

InChI Key

KEBHZKLOWXMHOF-RXMQYKEDSA-N

Isomeric SMILES

CC(=O)N1CSC[C@@H]1C(=O)N

Canonical SMILES

CC(=O)N1CSCC1C(=O)N

Origin of Product

United States

Synthetic Methodologies and Advanced Derivatization Strategies for N Acetyl S Thiazolidine 4 Carboxamide

Stereoselective Synthesis of the (S)-Thiazolidine-4-carboxamide Core

The cornerstone of synthesizing N-Acetyl-(S)-thiazolidine-4-carboxamide lies in the stereoselective construction of the (S)-thiazolidine-4-carboxamide nucleus. This is most commonly achieved through the cyclocondensation reaction of L-cysteine with a suitable carbonyl compound. The inherent chirality of L-cysteine provides a foundational stereocenter at the C4 position. However, the formation of a new chiral center at the C2 position during cyclization often leads to a mixture of diastereomers, necessitating the use of asymmetric synthetic strategies to selectively obtain the desired (S)-configuration.

Asymmetric Synthetic Routes Utilizing Chiral Auxiliaries

Chiral auxiliaries have proven to be powerful tools in directing the stereochemical outcome of chemical reactions. In the context of thiazolidine (B150603) synthesis, these auxiliaries are temporarily incorporated into the reacting molecule to control the formation of new stereocenters. One widely recognized class of chiral auxiliaries applicable to this synthesis is the Evans' oxazolidinones. scielo.org.mxresearchgate.net These auxiliaries, derived from readily available amino acids, can be acylated and then subjected to stereoselective transformations. scielo.org.mx

While direct application to (S)-thiazolidine-4-carboxamide is not extensively detailed in readily available literature, the principle involves attaching a chiral auxiliary to a precursor molecule. For instance, a glycine (B1666218) enolate equivalent bearing an Evans auxiliary could be reacted with a suitable electrophile to set the stereochemistry, followed by a series of transformations to construct the thiazolidine ring. Sulfur-based chiral auxiliaries, which are analogous to Evans' auxiliaries, have also demonstrated high efficacy in asymmetric aldol (B89426) reactions, a key C-C bond-forming step that could be envisioned in a synthetic route to more complex thiazolidine derivatives. scielo.org.mx

The general strategy involves:

Attachment of the chiral auxiliary to a precursor molecule.

A diastereoselective reaction to create the desired stereocenter.

Cleavage of the auxiliary to yield the enantiomerically enriched product.

The choice of chiral auxiliary and the specific reaction conditions are crucial for achieving high diastereoselectivity.

Enantioselective Catalytic Approaches to the (S)-Configuration

Enantioselective catalysis offers an elegant and atom-economical approach to the synthesis of chiral molecules. Both organocatalysis and metal-based catalysis have been explored for the synthesis of chiral heterocycles, including thiazolidine derivatives.

Organocatalysis: Chiral amines, phosphoric acids, and other small organic molecules can act as catalysts to promote the enantioselective formation of the thiazolidine ring. For instance, a chiral amine catalyst could activate the carbonyl compound towards a stereoselective reaction with L-cysteine. While specific organocatalytic methods for the direct synthesis of (S)-thiazolidine-4-carboxamide are emerging, the field of asymmetric organocatalysis provides a promising avenue for future developments.

Metal-based Catalysis: Chiral Lewis acids, formed by the complexation of a metal salt with a chiral ligand, can effectively catalyze the asymmetric synthesis of thiazolidine derivatives. These catalysts can coordinate to the carbonyl group of the aldehyde, rendering it more electrophilic and creating a chiral environment that directs the nucleophilic attack of the thiol group from L-cysteine. This approach can lead to high enantiomeric excesses of the desired (S)-isomer. The choice of the metal center and the chiral ligand is critical for the success of these reactions.

Optimization of Reaction Conditions for Enhanced Enantiomeric Excess and Yield

The cyclocondensation of L-cysteine with aldehydes can produce a mixture of (2R,4R) and (2S,4R) diastereomers. nanobioletters.com The ratio of these isomers can be significantly influenced by the solvent. For instance, in some cases, polar aprotic solvents like DMSO have been shown to favor the formation of one diastereomer over the other. nanobioletters.com Temperature also plays a crucial role; lower temperatures often lead to higher diastereoselectivity.

The use of a base, such as sodium bicarbonate, is common in these reactions to facilitate the deprotonation of the thiol group of L-cysteine, enhancing its nucleophilicity. tandfonline.com The concentration of reactants and the reaction time are other important factors that need to be carefully controlled to maximize the yield of the desired product and minimize the formation of side products.

Table 1: Factors Influencing Stereoselectivity and Yield in Thiazolidine Synthesis

ParameterEffect on ReactionOptimization Goal
Solvent Can influence the diastereomeric ratio.Select a solvent that favors the desired (S)-configuration.
Temperature Lower temperatures often increase stereoselectivity.Find the optimal temperature for both high yield and enantiomeric excess.
Catalyst/Additive Can accelerate the reaction and control stereochemistry.Screen different catalysts and additives to improve stereoselectivity.
Reactant Concentration Can affect reaction rate and side product formation.Optimize concentrations to maximize the yield of the desired product.
Reaction Time Insufficient time leads to low conversion; excessive time may lead to side reactions.Determine the optimal reaction time for maximum yield.

Functionalization and Derivatization at the N-Acetyl Position

Once the (S)-thiazolidine-4-carboxamide core is synthesized, the secondary amine within the thiazolidine ring provides a key handle for further functionalization. The introduction of an N-acetyl group is a common modification, leading to this compound. This section explores the methodologies for this acylation and discusses strategies for introducing alternative N-terminal modifications.

Acylation Reactions and N-Substitution Methodologies

The most direct method for the synthesis of this compound is the acylation of the (S)-thiazolidine-4-carboxamide core. This is typically achieved using acetic anhydride (B1165640) in the presence of a base. nanobioletters.combiosynth.com The base, such as sodium carbonate or triethylamine, serves to deprotonate the secondary amine, increasing its nucleophilicity towards the electrophilic carbonyl carbon of the acetic anhydride. nanobioletters.combiosynth.com The reaction is generally efficient and proceeds in high yield.

Other acylating agents, such as acetyl chloride, can also be employed. The choice of the acylating agent and reaction conditions can be tailored to the specific substrate and desired outcome. Beyond simple acetylation, a wide range of other acyl groups can be introduced at the nitrogen atom using corresponding acid chlorides or anhydrides. This allows for the synthesis of a diverse library of N-acyl thiazolidine derivatives with varying steric and electronic properties.

Exploration of Alternative N-Terminal Modifications

The synthetic versatility of the thiazolidine scaffold extends beyond simple acylation. The secondary amine at the N3 position can be functionalized with a variety of other groups, leading to a wide array of derivatives with potentially novel properties.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or other electrophilic alkylating agents. This introduces an alkyl substituent, which can modulate the lipophilicity and steric profile of the molecule.

N-Arylation: The introduction of an aryl group at the nitrogen position can be achieved through methods such as Buchwald-Hartwig amination. This modification can introduce aromatic interactions that may be important for biological activity.

Formation of Ureas and Carbamates: The secondary amine can react with isocyanates or chloroformates to form ureas and carbamates, respectively. These functional groups can act as hydrogen bond donors and acceptors, influencing the intermolecular interactions of the molecule.

Sulfonylation: Reaction with sulfonyl chlorides can lead to the formation of N-sulfonated derivatives. The sulfonamide group is a common pharmacophore in many drug molecules.

The exploration of these and other N-terminal modifications allows for the fine-tuning of the physicochemical and biological properties of the this compound scaffold, opening up avenues for the development of new therapeutic agents.

Diversification Strategies on the Thiazolidine Ring System

The thiazolidine ring of this compound serves as a versatile scaffold for chemical modifications aimed at exploring and optimizing biological activity. These modifications primarily involve substitutions at various positions of the ring and alterations to its stereochemistry.

Ring Substitutions and Modifications for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for the design of more potent and selective drug candidates. For thiazolidine derivatives, modifications at the C-2, N-3, and C-5 positions of the ring have been extensively investigated to understand their influence on biological activity. nih.gov The thiazolidine-4-one scaffold, a close structural relative, has been a particular focus of such studies, with modifications at these positions significantly impacting its therapeutic potential. nih.govnih.gov

The introduction of different substituents on the thiazolidine ring can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn affects its interaction with biological targets. For instance, in a series of 2,4-thiazolidinedione-based molecules, a combinatorial approach was used to explore a large chemical space and identify key structural features for dual inhibition of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). nih.gov

The following table summarizes various substitutions on the thiazolidine ring and their observed impact on biological activity, drawing from studies on related thiazolidine scaffolds.

Position of SubstitutionType of SubstituentImpact on Biological ActivityReference Compound Class
C-2 Aryl groupsInfluences potency and selectivity. Substitution pattern on the aryl ring is critical.Thiazolidine-4-carboxylic acids
N-3 Phenyl groupOften essential for certain biological activities.5-(substituted)benzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-ones
C-5 Benzylidene groupsIntroduction of substituted benzylidene moieties can enhance activity.5-(substituted)benzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-ones
C-5 Methylene (B1212753) groupAllows for further modifications, such as Knoevenagel condensation. nih.govPyrazole-thiazolidinone hybrids

Stereochemical Inversion and Epimerization Studies

The stereochemistry of the thiazolidine ring, particularly at the C-2 and C-4 positions, is a critical determinant of its biological activity. The synthesis of 2-substituted thiazolidine-4-carboxylic acids from L-cysteine and aldehydes can result in a mixture of diastereomers (cis and trans). researchgate.net An interesting phenomenon observed is the epimerization at the C-2 position.

Research has shown that N-acetylation of 2-aryl-1,3-thiazolidine-4-carboxylic acids can proceed with selective inversion at the C-2 position. researchgate.net The conditions of the acetylation reaction determine which epimer is favored. For example, using acetic anhydride in pyridine (B92270) at room temperature can lead to the selective inversion of the 2,4-cis epimer, while acetic anhydride in water at a higher temperature can cause the inversion of the 2,4-trans epimer. researchgate.net This selective epimerization provides a method to access specific diastereomers for biological evaluation.

The mechanism of this epimerization is thought to involve the reversible opening of the thiazolidine ring. The lone pair of electrons on the thiazolidine nitrogen is believed to drive this process. researchgate.net However, N-protection of the thiazolidine-4-carboxylic acid has been shown to prevent this epimerization at C-2, highlighting the role of the nitrogen in this stereochemical conversion. researchgate.net No epimerization is typically observed at the C-4 position, which is derived from the chiral center of the starting L-cysteine. researchgate.net

Solid-Phase Synthesis and Combinatorial Chemistry Approaches to this compound Analogs

Solid-phase synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of compounds for high-throughput screening. These methodologies have been applied to the synthesis of thiazolidinone and related heterocyclic scaffolds. acs.org A versatile three-component reaction has been utilized for the combinatorial synthesis of spiro[indole-thiazolidinones] in aqueous conditions, demonstrating the feasibility of building complex thiazolidine-containing molecules in a combinatorial fashion. nih.gov

For this compound analogs, solid-phase synthesis would typically involve the immobilization of a suitable building block onto a solid support, followed by sequential chemical transformations to build the final molecule. For instance, a protected thiazolidine-4-carboxylic acid could be attached to a resin, followed by N-acetylation and subsequent amidation of the carboxylic acid with a diverse range of amines. This approach allows for the creation of a library of analogs with variations at the carboxamide portion.

A general workflow for the solid-phase synthesis of this compound analogs is presented below:

StepDescription
1. Resin Functionalization A suitable solid support (e.g., Wang resin) is functionalized with a protected (S)-thiazolidine-4-carboxylic acid.
2. N-Acetylation The secondary amine on the thiazolidine ring is acetylated using an acetylating agent (e.g., acetic anhydride).
3. Deprotection The protecting group on the C-4 carboxyl group is removed.
4. Amide Coupling The resin-bound N-acetyl-(S)-thiazolidine-4-carboxylic acid is coupled with a library of diverse amines using a coupling agent (e.g., DIC/Oxyma). mdpi.com
5. Cleavage The final this compound analogs are cleaved from the solid support.
6. Purification and Analysis The cleaved products are purified and characterized.

This combinatorial approach, coupled with virtual screening, has been successfully employed in the discovery of 2,4-thiazolidinedione-based dual inhibitors, showcasing the power of these strategies in identifying novel bioactive molecules. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. zenodo.org In the context of synthesizing this compound and its derivatives, several green chemistry approaches can be and have been applied.

One of the key areas of focus is the use of more environmentally benign solvents and reaction conditions. For example, microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.gov The application of microwave irradiation for the synthesis of thiazolidine-4-carboxylic acid derivatives has been reported as an efficient and sustainable method. zenodo.org

Another green chemistry principle is the use of catalysts to enhance reaction efficiency and reduce waste. While some traditional methods for thiazolidine synthesis may require stoichiometric reagents, the development of catalytic methods is an ongoing area of research. Furthermore, performing reactions in aqueous media, where possible, aligns with green chemistry principles by avoiding the use of volatile organic solvents. nih.gov

Key green chemistry strategies applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis: To accelerate reaction rates and improve energy efficiency. zenodo.orgnih.gov

Use of Greener Solvents: Employing water or other environmentally friendly solvents to minimize the use of hazardous organic solvents. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Catalysis: Utilizing catalytic amounts of reagents instead of stoichiometric amounts to reduce waste.

By integrating these principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally responsible.

Advanced Structural Elucidation and Conformational Analysis of N Acetyl S Thiazolidine 4 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the solution-state structure and dynamics of N-Acetyl-(S)-thiazolidine-4-carboxamide. The N-acetylation of the thiazolidine (B150603) ring introduces a key conformational element: restricted rotation around the newly formed amide bond. This gives rise to the potential for multiple conformers in solution, which can be distinguished by NMR. researchgate.net

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts and for mapping the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH, ³JHH). For this compound, COSY spectra would show correlations between the methine proton at C4 and the methylene (B1212753) protons at C5, as well as between the two methylene protons at C5 themselves. It would also help delineate the protons within the thiazolidine ring system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of the carbon signals based on the previously assigned proton signals. For instance, the proton signal for the C4-H would show a cross-peak with the C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically ²JCH and ³JCH). HMBC is crucial for identifying quaternary carbons and for piecing together the molecular skeleton. Key correlations would be expected between the acetyl methyl protons and the acetyl carbonyl carbon, as well as between the thiazolidine ring protons and neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, irrespective of their bonding connectivity. This is particularly valuable for determining stereochemistry and conformational preferences. For example, NOESY could reveal through-space interactions between the acetyl methyl protons and protons on the thiazolidine ring, helping to define the orientation of the N-acetyl group relative to the ring. In related thiazolidine derivatives, NOESY has been instrumental in confirming the stereochemistry by observing key interactions, such as between the H-2 and H-4 protons in a 2R, 4R configuration. researchgate.net

Table 1: Exemplary ¹H and ¹³C NMR Chemical Shift Assignments for this compound in a suitable solvent (e.g., DMSO-d₆). (Note: These are representative values based on similar structures and may not reflect exact experimental data.)

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key 2D NMR Correlations
Acetyl CH₃~2.0~22.5HMBC to Acetyl C=O; NOESY to ring protons (depending on conformation)
Acetyl C=O-~170.0HMBC from Acetyl CH₃
Thiazolidine C2-H₂~4.5 - 4.7 (AB system)~50.0COSY between C2 protons; HMQC to C2
Thiazolidine C4-H~4.8 - 5.0 (dd)~60.0COSY to C5 protons; HMQC to C4; HMBC to C2, C5, and Carboxamide C=O
Thiazolidine C5-H₂~3.2 - 3.5 (m)~35.0COSY between C5 protons and with C4-H; HMQC to C5
Carboxamide C=O-~172.0HMBC from C4-H and NH₂ protons
Carboxamide NH₂~7.0 - 7.5 (two signals)-HMBC to Carboxamide C=O

The partial double-bond character of the N-acetyl amide bond hinders free rotation, leading to the existence of cis and trans conformers. These conformers are often in dynamic equilibrium, and their rate of interchange can be studied using variable-temperature (VT) NMR. At low temperatures, the rotation is slow on the NMR timescale, and separate signals for each conformer may be observed. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, averaged signal.

By analyzing the line shapes at different temperatures, it is possible to calculate the rate of exchange and, subsequently, the free energy of activation (ΔG‡) for the rotational barrier. For N-acetylated prolinamides, which are structurally similar, this barrier is significant and readily studied by VT-NMR. The rotational barriers in such amides are typically in the range of 12-20 kcal/mol. montana.edunih.gov

Table 2: Hypothetical Variable-Temperature NMR Data for the Acetyl Methyl Protons of this compound.

Temperature (°C)Appearance of Acetyl Methyl SignalInferred Rotational Dynamics
25Two distinct, sharp singlets (e.g., at 2.05 and 2.15 ppm)Slow exchange between cis and trans conformers
75Two broad signalsIntermediate exchange, approaching coalescence
110 (Tc)A single, broad singletCoalescence temperature; rate of exchange can be calculated
150A single, sharp singletFast exchange; conformers are rapidly interconverting

While solution NMR reveals the behavior of the molecule in a solvated state, solid-state NMR (ssNMR) provides information about its structure and dynamics in the crystalline form. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples.

For this compound, ¹³C CP-MAS would reveal the number of crystallographically inequivalent molecules in the unit cell, as these would give rise to distinct sets of carbon signals. Furthermore, ssNMR is sensitive to polymorphism, where different crystalline forms of the same compound would produce different spectra. ¹⁵N and ¹⁴N ssNMR can provide detailed information about the local environment of the nitrogen atoms, including hydrogen bonding interactions involving the amide groups. nih.govresearchgate.netnih.gov

X-ray Crystallography and Single-Crystal Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and torsional angles, as well as elucidating the packing of molecules in the crystal lattice. For a chiral molecule like this compound, X-ray crystallography unequivocally establishes its absolute configuration.

The crystal structure of a closely related compound, N'-acetyl-(S)-thiazolidine-4-carboxamide, has been reported to be in the hexagonal space group P6₅, with cell dimensions a = b = 8.785 Å and c = 20.773 Å. nih.gov

Torsional angles, which define the conformation of the molecule, are precisely determined. Key torsional angles include those around the N-acetyl amide bond (defining the cis/trans conformation) and those within the thiazolidine ring, which describe its puckering (e.g., envelope or twist conformation). For instance, in N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid, the thiazolidine ring was found to adopt a "twist" conformation. acs.org

Table 3: Representative Torsional Angles for a Thiazolidine Ring System. (Note: These are generalized values and the specific values for the title compound would be determined from its crystal structure.)

Torsional AngleDescriptionTypical Value Range (degrees)
C5-S1-C2-N3Puckering of the thiazolidine ring± 20 to 40
S1-C2-N3-C4Planarity around the nitrogen0 to ± 20
C2-N3-C4-C5Orientation of the C4 substituent± 10 to 30
N3-C4-C5-S1Puckering of the thiazolidine ring0 to ± 30
C4-C5-S1-C2Puckering of the thiazolidine ring± 10 to 40

For this compound, the carboxamide and N-acetyl groups provide both hydrogen bond donors (N-H) and acceptors (C=O). It is expected that these functional groups would participate in an extensive network of intermolecular hydrogen bonds, linking the molecules into chains, sheets, or more complex three-dimensional architectures. The analysis of these interactions is crucial for understanding the physical properties of the solid material.

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Confirmation

Chiroptical techniques are indispensable for the stereochemical investigation of chiral molecules as they are exquisitely sensitive to the three-dimensional arrangement of atoms.

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful tool for investigating the solution-state conformation of this compound. The thiazolidine ring, a sulfur-containing analogue of the proline ring, imparts significant conformational constraints. The CD spectrum of this compound is expected to be dominated by electronic transitions associated with the amide chromophores within the molecule.

The position, sign, and intensity of the Cotton effects in the CD spectrum are highly dependent on the dihedral angles of the molecular backbone and the puckering of the five-membered thiazolidine ring. Similar to N-acetylated proline derivatives, the n → π* transition of the tertiary amide bond is particularly sensitive to the local geometry. uark.edu The conformational flexibility of the thiazolidine ring, though restricted, allows for different puckering states (e.g., envelope or twist conformations), each with a distinct CD signature. By analyzing the CD spectra in various solvents of differing polarity, it is possible to probe the equilibrium between different conformers and understand the influence of the environment on the molecule's three-dimensional structure. For instance, in proline-containing peptides, the solvent can significantly influence the cis-trans isomerism of the acyl-proline bond, a phenomenon that would be readily detectable by CD spectroscopy. nih.gov

To extract detailed conformational information from experimental CD spectra, a correlation with theoretical calculations is crucial. Quantum mechanical methods, such as time-dependent density functional theory (TD-DFT), are employed to predict the CD spectra for various possible low-energy conformers of this compound.

The process involves first performing a thorough conformational search to identify stable geometries of the molecule. For each stable conformer, the electronic transition energies and rotational strengths are calculated to generate a theoretical CD spectrum. The experimental spectrum is then interpreted as a Boltzmann-weighted average of the spectra of the individual conformers. This comparison allows for the determination of the predominant solution-state conformation and the relative populations of different conformers. nih.gov This approach has been successfully applied to study the conformational distributions of related molecules like N-acetyl-L-cysteine in aqueous solutions, demonstrating the power of combining experimental VCD (Vibrational Circular Dichroism) with DFT calculations to elucidate solute-solvent interactions. nih.gov

Mass Spectrometry Techniques for Structural Validation and Isotopic Abundance Profiling

Mass spectrometry provides essential information on the molecular weight and elemental composition of a molecule, and through tandem techniques, offers deep insights into its structural connectivity.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion of this compound with high precision. This measurement allows for the unambiguous determination of its elemental formula. The expected monoisotopic mass of this compound (C7H12N2O2S) is 188.06195 Da. HRMS instruments, such as Orbitrap or FT-ICR mass spectrometers, can measure this mass with sub-ppm accuracy, which serves to confirm the elemental composition and rule out other potential molecular formulas.

Table 1: Theoretical Isotopic Distribution for this compound [C7H12N2O2S]

Mass (Da) Relative Abundance (%)
188.06195 100.00
189.06529 8.56
190.05891 4.79

This table is computationally generated and represents the expected isotopic pattern.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the molecular structure by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]+ would be selected and subjected to collision-induced dissociation (CID).

The fragmentation of N-acetylated amino acids and their amides typically follows predictable pathways. nih.gov Key fragmentation patterns expected for this compound would involve:

Loss of water (-18 Da): From the carboxamide and/or acetyl group.

Loss of the acetyl group as ketene (B1206846) (-42 Da): A common fragmentation for N-acetylated compounds. nih.gov

Cleavage of the thiazolidine ring: This can lead to characteristic fragment ions containing the sulfur atom.

Formation of immonium ions: Resulting from cleavage adjacent to the nitrogen atom.

A plausible fragmentation pathway could involve the initial loss of the carboxamide group, followed by fragmentation of the thiazolidine ring. The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the acetyl group, the thiazolidine ring, and the carboxamide functionality.

Table 2: Plausible Key Fragment Ions in the MS/MS Spectrum of [M+H]+ of this compound

m/z (Proposed) Possible Neutral Loss Putative Fragment Structure
171.05 H2O Loss of water from the carboxamide
146.06 C2H2O (Ketene) Loss of the acetyl group
114.04 C2H2O + NH3 Subsequent loss of ammonia (B1221849) from the carboxamide

This table presents hypothetical fragments based on known fragmentation patterns of similar structures.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a molecular fingerprint that is highly specific to its structure and functional groups.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the functional groups present in this compound. For a comprehensive analysis, experimental spectra are often compared with theoretical spectra obtained from DFT calculations. This correlative approach allows for a more precise assignment of the observed vibrational bands. biointerfaceresearch.com

Key vibrational modes for this compound would include:

N-H stretching: Associated with the amide group, typically appearing in the region of 3200-3400 cm-1.

C-H stretching: From the acetyl methyl group and the thiazolidine ring, observed around 2850-3000 cm-1.

C=O stretching: Two distinct carbonyl stretching bands are expected: one for the tertiary amide (N-acetyl group) and one for the primary amide (carboxamide group). These bands are typically strong in the IR spectrum and appear in the 1600-1700 cm-1 region. The exact position is sensitive to hydrogen bonding.

N-H bending: Associated with the primary amide, usually found around 1600-1650 cm-1.

C-N stretching: Vibrations of the amide bonds, appearing in the 1200-1400 cm-1 range.

C-S stretching: Associated with the thiazolidine ring, typically weak in the IR spectrum but potentially stronger in the Raman spectrum, found in the 600-800 cm-1 region.

Studies on the related molecule N-acetyl-L-cysteine (NAC) show characteristic IR and Raman bands that can be used as a reference. For instance, the amide C=O stretch in NAC is observed around 1600-1720 cm-1, and the S-H stretch is seen near 2550 cm-1. researchgate.netrsc.org While this compound lacks the free thiol group, the vibrational modes of the N-acetyl and carboxamide groups are expected to be in similar regions.

Table 3: Tentative Assignment of Key Vibrational Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity (IR) Expected Intensity (Raman)
~3300 N-H Stretch (carboxamide) Medium-Strong Medium
~2950 C-H Stretch (aliphatic) Medium Medium
~1680 C=O Stretch (N-acetyl) Strong Medium
~1650 C=O Stretch (carboxamide) Strong Medium
~1620 N-H Bend (carboxamide) Medium Weak
~1400 C-N Stretch Medium Medium

This table is based on characteristic group frequencies and data from analogous compounds like N-acetyl-L-cysteine.

Interpretation of Characteristic Bands for N-Acetyl and Thiazolidine Moieties

Vibrational spectroscopy serves as a powerful tool for identifying the key functional moieties within this compound. The N-acetyl group and the thiazolidine ring each exhibit characteristic absorption bands in the infrared (IR) spectrum, which can be assigned to specific bond stretching and bending vibrations.

The N-acetyl group introduces several signature vibrational modes, most notably the amide bands. The C=O stretching vibration of the tertiary amide (Amide I band) is one of the most intense and informative bands in the IR spectrum. For N-acetylated amino acids, this band typically appears in the region of 1630-1680 cm⁻¹. The exact frequency is sensitive to the local environment and participation in hydrogen bonding. The N-H bending and C-N stretching vibrations (Amide II band) are also characteristic, though this band is absent in N-acetylated thiazolidine structures due to the tertiary nature of the amide nitrogen within the ring. Instead, vibrations associated with the C-N bond of the acetyl group are observed. The methyl group (CH₃) of the acetyl moiety displays symmetric and asymmetric stretching vibrations typically found around 2870 cm⁻¹ and 2960 cm⁻¹, respectively, as well as bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹.

The thiazolidine moiety presents a more complex vibrational signature due to the various stretching and bending modes within the five-membered heterocyclic ring. Key vibrations include C-N, C-S, and C-C stretching, as well as CH₂ scissoring, wagging, and twisting modes. The C-S stretching vibrations are typically weak and appear in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹. The C-N stretching of the thiazolidine ring can often be found in the 1100-1300 cm⁻¹ range. Furthermore, the carboxamide group at the 4-position contributes its own distinct C=O stretching (around 1650-1690 cm⁻¹) and N-H bending (around 1550-1640 cm⁻¹) vibrations, which can overlap with the bands from the N-acetyl group, requiring careful analysis.

The following interactive table summarizes the probable assignments for the characteristic vibrational bands of this compound based on data from analogous structures.

Vibrational ModeFunctional GroupTypical Wavenumber Range (cm⁻¹)
O-H Stretch (Carboxylic Acid Dimer)Carboxamide2500-3300 (broad)
N-H Stretch (Amide)Carboxamide3100-3500
Asymmetric CH₃ StretchN-Acetyl~2960
Symmetric CH₃ StretchN-Acetyl~2870
C=O Stretch (Amide I)N-Acetyl1630-1680
C=O Stretch (Carboxamide)Carboxamide1650-1690
N-H Bend (Amide II)Carboxamide1550-1640
CH₂ ScissoringThiazolidine Ring1420-1470
CH₃ BendingN-Acetyl1375-1450
C-N StretchThiazolidine/N-Acetyl1100-1300
C-S StretchThiazolidine Ring600-800

Note: The exact positions of these bands can shift based on the molecular conformation, solid-state packing effects, and hydrogen bonding.

Study of Hydrogen Bonding Networks via Vibrational Modes

Hydrogen bonding plays a critical role in defining the solid-state architecture and solution-phase behavior of this compound. Vibrational spectroscopy is exceptionally sensitive to the formation of hydrogen bonds, as these interactions perturb the force constants of the involved covalent bonds, leading to predictable shifts in their vibrational frequencies. nih.gov

The most prominent indicators of hydrogen bonding are the stretching vibrations of the donor group (e.g., O-H or N-H) and the acceptor group (typically a carbonyl, C=O). When an N-H or O-H group participates in a hydrogen bond, its stretching frequency shifts to a lower wavenumber (a "red shift"), and the corresponding absorption band becomes broader and more intense. nih.gov For the carboxamide group in this compound, both the N-H group and the C=O group can act as hydrogen bond donors and acceptors, respectively.

Similarly, the C=O stretching frequency is highly sensitive to hydrogen bonding. When a carbonyl oxygen acts as a hydrogen bond acceptor, the C=O double bond is slightly weakened and elongated, resulting in a red shift of the Amide I band. nih.gov The magnitude of this shift often correlates with the strength of the hydrogen bond. nih.gov For instance, a C=O group involved in a strong intermolecular hydrogen bond will absorb at a lower frequency compared to a "free" or weakly bonded carbonyl group.

In the solid state, this compound can form extensive networks of intermolecular hydrogen bonds. These interactions can involve the carboxamide N-H donor and the carbonyl oxygen acceptors of both the N-acetyl and carboxamide groups. The analysis of the C=O and N-H stretching regions in the IR or Raman spectrum can, therefore, reveal the nature and extent of these networks. For example, the presence of multiple, distinct peaks in the Amide I region might suggest the existence of several crystallographically non-equivalent molecules or different types of hydrogen bonding environments within the crystal lattice.

Theoretical studies on related molecules, such as N-acetylated amino acids, have shown that intramolecular hydrogen bonds can also exist, which are generally stronger compared to those in their non-acetylated counterparts. nih.gov These intramolecular interactions can influence the conformational preference of the molecule. By comparing the spectra of the compound in different phases (e.g., solid vs. dilute solution in a non-polar solvent), one can distinguish between intermolecular and intramolecular hydrogen bonds. Intermolecular bonds are disrupted upon dissolution, leading to a "blue shift" (shift to higher wavenumber) of the involved N-H and C=O bands towards their "free" values.

The following table outlines the expected spectral shifts in response to hydrogen bonding.

Vibrational ModeHydrogen Bonding ParticipationExpected Spectral Shift
N-H StretchDonor in N-H···O=C bondRed shift (lower frequency), broadening
C=O StretchAcceptor in N-H···O=C bondRed shift (lower frequency)

This detailed analysis of vibrational modes allows for a comprehensive understanding of the structural and conformational properties of this compound, providing a foundation for correlating its structure with its chemical and biological activities.

Computational Chemistry and in Silico Modeling of N Acetyl S Thiazolidine 4 Carboxamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic properties of a molecule. These methods are used to determine the molecule's most stable three-dimensional arrangement (geometry optimization) and to map its electron distribution.

Geometry Optimization and Conformational Energy Landscapes

For N-Acetyl-(S)-thiazolidine-4-carboxamide, geometry optimization would reveal the most stable conformation by finding the minimum energy structure. This process involves calculating the forces on each atom and adjusting their positions until those forces are negligible. By exploring various starting geometries, a conformational energy landscape could be constructed, identifying different stable and metastable conformations and the energy barriers between them. Such studies are crucial for understanding how the molecule might change its shape, which can influence its biological activity. However, specific optimized geometries and energy landscapes for this compound are not available in the reviewed literature.

Electrostatic Potential Surfaces and Charge Distribution

The electrostatic potential (ESP) surface is a key feature derived from quantum chemical calculations. It maps the electrostatic potential onto the molecule's electron density surface, indicating regions that are electron-rich (negatively charged) and electron-poor (positively charged). This information is vital for predicting non-covalent interactions, such as hydrogen bonding, which are critical for how the molecule interacts with biological targets or solvents. Analysis of the charge distribution would quantify the partial charges on each atom. For this compound, one would expect electronegative oxygen and nitrogen atoms to carry partial negative charges, while hydrogen atoms attached to them would be partially positive. Specific ESP maps and detailed charge distribution data for this compound have not been published.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. This technique allows for the exploration of conformational changes and interactions with the surrounding environment, such as water or other solvents.

Simulation of this compound in Aqueous and Non-Aqueous Environments

Simulating this compound in different solvent environments would provide insights into its solubility and stability. In an aqueous environment, MD simulations would show how water molecules arrange around the compound, forming hydrogen bonds with its polar groups (the amide and carboxylic acid functionalities). In a non-aqueous, non-polar solvent, the molecule's behavior and preferred conformation might differ significantly. Such comparative studies are essential for understanding its behavior in different biological compartments, but specific simulation results for this molecule are not documented.

Analysis of Conformational Transitions and Ligand Flexibility

Over the course of an MD simulation, a molecule like this compound would explore various conformations. Analyzing the simulation trajectory allows for the characterization of its flexibility and the identification of common conformational transitions. Understanding the inherent flexibility of the thiazolidine (B150603) ring and the rotational freedom of the N-acetyl and carboxamide groups is crucial for predicting how it might adapt its shape to fit into a protein's binding site. Research detailing these specific dynamics for this compound is currently unavailable.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking studies would require a specific protein target. While studies have been conducted on various thiazolidine derivatives against targets like tyrosinase, neuraminidase, or cancer-related proteins, there are no specific published docking studies focusing on this compound itself. biosynth.com A typical docking study would predict the binding pose of the compound within the protein's active site and estimate the strength of the interaction (binding affinity). The analysis would also detail the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Without a specified target and corresponding research, a detailed analysis of its ligand-protein interactions is not possible.

Identification of Potential Biological Targets through Virtual Screening

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. For the thiazolidine scaffold, which forms the core of this compound, virtual screening has been employed to identify potential biological targets and prioritize molecules for synthesis and further testing. nih.gov

One of the key biological targets identified for derivatives of thiazolidine-4-carboxylic acid is the neuraminidase enzyme of the influenza A virus. nih.gov This enzyme is crucial for the release of new virus particles from infected cells, making it a prime target for antiviral drug development. smolecule.com Computational studies have suggested that the thiazolidine ring can serve as a scaffold for designing potent neuraminidase inhibitors. researchgate.net

In addition to viral enzymes, virtual screening has guided the exploration of thiazolidine derivatives against other significant targets. For instance, these computational methods have been used to investigate their potential as:

Anticancer agents, by targeting receptors like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov

Antitubercular agents. nih.gov

Antibacterial agents against resistant pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov

Antileishmanial agents. nih.gov

A structure-based virtual screening campaign also identified the related 2-arylthiazole-4-carboxylic acid scaffold as a novel class of ligands for the CaMKIIα hub domain, a protein kinase involved in neuronal signaling, highlighting the broad applicability of these computational approaches to related heterocyclic compounds. doi.org

Elucidation of Binding Modes and Interaction Hotspots with Macromolecules

Understanding how a ligand interacts with its biological target at the molecular level is crucial for drug design and optimization. In silico docking and molecular dynamics simulations are powerful tools for elucidating these binding modes and identifying "hotspots"—key residues that contribute significantly to the binding affinity.

For thiazolidine derivatives targeting VEGFR-2, computational studies have revealed specific interactions within the enzyme's active site. Pharmacophore models based on these derivatives identified key features for binding, such as hydrogen bond acceptors and donors. nih.gov These features were shown to form hydrogen bonds with crucial amino acid residues like Glu883 and Asp1044 within the DFG (Asp-Phe-Gly) motif of the kinase, which is a critical region for its function. nih.gov

The concept of druggable "hot spots" involves identifying clusters of residues at protein-protein interfaces that are particularly amenable to binding small molecules. nih.gov These sites often possess a combination of concave topology and a specific pattern of hydrophobic and polar functionalities. nih.gov By analyzing the interaction of the this compound scaffold with its targets, computational models can pinpoint these hotspots, guiding the modification of the ligand to enhance binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net This technique is widely used to predict the activity of new molecules and to understand which structural features are important for their biological effects.

Development of QSAR Models Based on Physicochemical Descriptors

QSAR models for thiazolidine derivatives have been successfully developed using various physicochemical descriptors, which are numerical values that characterize the properties of a molecule. frontiersin.org These models correlate descriptors with biological activities, such as the inhibitory concentration (IC50) against a specific target.

For N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acid derivatives designed as neuraminidase inhibitors, several QSAR models have been established. researchgate.net The descriptors used to build these models include:

Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) energy, which relates to the electron-donating ability of the molecule. researchgate.net

Thermodynamic Descriptors: Hydration energy. researchgate.net

Topological and Steric Descriptors: Molecular weight and molecular refractivity. researchgate.netresearchgate.net

Lipophilicity: LogP, which measures the compound's partition coefficient between octanol (B41247) and water. researchgate.net

Studies have shown that electrostatic and steric properties have a predominant influence on the biological activity of these compounds. researchgate.net By using multiple linear regression techniques, models with high correlation coefficients (r²) have been developed, indicating a strong relationship between the chosen descriptors and the observed biological activity. researchgate.net

Physicochemical Descriptors Used in QSAR Models for Thiazolidine Derivatives
Descriptor TypeSpecific DescriptorRelevance to Biological Activity
ElectronicHOMO (Highest Occupied Molecular Orbital) EnergyRelates to the molecule's ability to donate electrons in interactions. researchgate.net
LipophilicityLogPInfluences membrane permeability and transport to the target site. researchgate.net
StericMolecular WeightRelates to the size and bulk of the molecule, affecting fit in the binding site. researchgate.net
Steric/ElectronicMolecular RefractivityDescribes the volume occupied by a molecule and its polarizability. researchgate.net
ThermodynamicHydration EnergyIndicates the energy released upon hydration, affecting solubility. researchgate.net

Predictive Modeling for Biological Activities of Analogs

A key application of QSAR models is the prediction of the biological activity of novel, yet-to-be-synthesized analogs. Once a statistically robust QSAR model is developed and validated, it can be used to screen virtual libraries of derivatives based on the this compound scaffold.

For instance, a highly predictive QSAR model for N-acetyl-thiazolidine derivatives as neuraminidase inhibitors, with a squared correlation coefficient (r²) value of 0.98, demonstrated a 98% agreement between observed and predicted biological activities. researchgate.net Such models allow researchers to prioritize the synthesis of compounds predicted to have the highest potency, thereby saving significant time and resources in the drug discovery process. researchgate.net

These predictive models can guide the rational design of new analogs. For example, if a QSAR model indicates that lower molecular refractivity is correlated with higher activity, chemists can focus on designing smaller, less polarizable substituents for the thiazolidine scaffold. researchgate.net This predictive power is a cornerstone of modern medicinal chemistry, enabling a more targeted and efficient search for new therapeutic agents.

Pharmacophore Modeling and De Novo Ligand Design Based on the this compound Scaffold

Pharmacophore modeling is a powerful computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific biological target. This "pharmacophore" can then be used as a template for designing new molecules (de novo ligand design) or for searching databases for existing compounds that match the model.

For derivatives of the thiazolidine-4-carboxylic acid scaffold, pharmacophore models have been generated to understand the key features required for neuraminidase inhibition. researchgate.net These models suggest that a combination of hydrophobic features and hydrogen bond donors are crucial for activity. researchgate.net

The this compound scaffold itself provides a robust framework for attaching various functional groups to satisfy the requirements of a pharmacophore. The thiazolidine ring can act as a central scaffold, with its substituents positioned to interact with specific pockets and residues of a target protein. For example, in the context of VEGFR-2 inhibitors, functional groups like amides and hydrazides were incorporated into designs to act as hydrogen bond donors and acceptors, targeting specific interactions with the enzyme's active site. nih.gov

Mechanistic Investigations of Biological Interactions of N Acetyl S Thiazolidine 4 Carboxamide at the Molecular and Cellular Level Preclinical, Non Human Focus

Molecular Target Identification and Validation in Cellular Systems

The identification of molecular targets is a critical step in elucidating the mechanism of action of a bioactive compound. Techniques such as affinity chromatography, pull-down assays, and proteomics are instrumental in identifying binding partners and interaction networks within a cellular context.

Affinity chromatography and pull-down assays are powerful techniques used to isolate and identify proteins that physically interact with a specific small molecule. These methods typically involve immobilizing the compound of interest (the "bait") on a solid support and then incubating it with a complex protein mixture, such as a cell lysate. Proteins that bind to the bait are retained, while non-binding proteins are washed away. The retained proteins can then be eluted and identified, often by mass spectrometry.

Despite the utility of these techniques, a review of the scientific literature reveals a lack of published studies that have specifically employed affinity chromatography or pull-down assays to identify the protein binding partners of N-Acetyl-(S)-thiazolidine-4-carboxamide. Therefore, its direct molecular targets within cellular systems, as determined by these methodologies, remain to be elucidated.

Proteomics offers a broader view of a compound's biological interactions by analyzing its effects on the entire proteome of a cell or organism. This can reveal not only direct binding partners but also downstream effects on protein expression and post-translational modifications, thereby mapping out interaction networks.

While no proteomic studies have focused specifically on this compound, research on the related compound thioproline (thiazolidine-4-carboxylic acid) in Escherichia coli provides insights into the potential cellular pathways that might be affected. In a study where E. coli was exposed to thioproline, global proteome profiling showed extensive misincorporation of thioproline in place of proline during protein synthesis. nih.gov This led to the differential expression of 102 proteins, with 82 being up-regulated and 20 down-regulated. nih.gov The most significantly affected pathways were related to amino acid and protein biosynthesis. nih.gov This suggests that this compound, as a derivative, could potentially influence similar cellular processes. However, direct proteomic analysis of this compound is necessary to confirm its specific interaction networks.

Enzyme Kinetics and Inhibition/Activation Mechanisms

Understanding how a compound interacts with enzymes is fundamental to defining its biological activity. This includes determining its inhibitory or activatory potential and the specific mechanisms underlying these effects. While specific data for this compound is limited, studies on related thiazolidine (B150603) derivatives provide a basis for potential enzymatic interactions.

Enzyme kinetic parameters such as the Michaelis constant (K_m), maximum velocity (V_max), and inhibition constant (K_i) are crucial for quantifying the interaction between a compound and an enzyme.

Studies on thiazolidine-4-carboxylic acid, a closely related compound, have shown that it can act as a substrate for proline oxidase. For a solubilized preparation of rat liver mitochondrial proline oxidase, thiazolidine-4(R)-carboxylic acid exhibited a K_m of 1.1 x 10⁻⁴ M and a V_max of 5.4 µmol min⁻¹ (mg of protein)⁻¹. nih.gov

Furthermore, research on proline utilization A (PutA), a bifunctional enzyme with proline dehydrogenase (PRODH) activity, has demonstrated that thiazolidine-4-carboxylate (T4C) and thiazolidine-2-carboxylate (T2C) are effective substrates. nih.gov The K_m values for these compounds were found to be approximately 30-fold lower than that for the natural substrate, L-proline, indicating a higher affinity for the enzyme. nih.gov

Derivatives of thiazolidine-4-carboxylic acid have also been investigated as inhibitors of other enzymes. For instance, certain 2-(substituted phenyl) thiazolidine-4-carboxamide derivatives have shown inhibitory activity against mushroom tyrosinase, with the most potent compound having an IC₅₀ value of 16.5 ± 0.37 µM. nih.gov Additionally, N-acetyl-2-substituted phenyl thiazolidine-4-carboxylic acid derivatives have demonstrated inhibitory effects on neuraminidase, with some compounds showing IC₅₀ values ranging from 11.76 to 64.10 µM. researchgate.net

However, specific K_i, K_m, and V_max values for the interaction of this compound with any specific enzyme are not available in the current body of scientific literature.

Table 1: Enzyme Kinetic Parameters for Thiazolidine Derivatives (Non-Human)

Compound Enzyme Parameter Value
Thiazolidine-4(R)-carboxylic acid Rat Liver Mitochondrial Proline Oxidase K_m 1.1 x 10⁻⁴ M nih.gov

The nature of enzyme inhibition can be either reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where the inhibitor forms a stable, often covalent, bond with the enzyme. The specific inhibition mechanism of this compound has not been elucidated in published research.

For context, studies on other enzyme inhibitors have demonstrated these different mechanisms. For example, kojic acid, a known tyrosinase inhibitor, acts as a reversible inhibitor. nih.gov In contrast, certain maleic acid derivatives have been shown to be irreversible inhibitors of acetylcholinesterase. nih.gov Without specific studies on this compound, its mode of inhibition remains unknown.

Allosteric modulators bind to an enzyme at a site other than the active site, inducing a conformational change that alters the enzyme's activity. This can result in either activation or inhibition.

Receptor Binding Studies and Ligand-Receptor Interactions

Comprehensive searches for preclinical data on the direct interaction of this compound with specific biological receptors have not yielded any specific findings.

Radioligand Binding Assays for Receptor Occupancy and Affinity (K_d)

There are no available studies that have utilized radioligand binding assays to determine the receptor occupancy or to calculate the dissociation constant (K_d) for this compound with any putative receptor targets. This fundamental analysis, crucial for understanding the compound's potency and selectivity, has not been reported.

Fluorescence Polarization and Surface Plasmon Resonance (SPR) for Binding Kinetics

Similarly, the scientific literature lacks any data from fluorescence polarization or surface plasmon resonance (SPR) studies for this compound. These techniques are instrumental in elucidating the kinetics of ligand-receptor interactions, including association and dissociation rates, and no such investigations have been published for this compound.

Cellular Signaling Pathway Modulation

The effects of this compound on intracellular signaling cascades and gene expression remain uncharacterized in preclinical, non-human models.

Investigation of this compound Effects on Kinase Cascades and Second Messenger Systems

No research has been published detailing the impact of this compound on specific kinase cascades, such as the MAPK/ERK or PI3K/Akt pathways, or on the modulation of second messenger systems involving molecules like cAMP or calcium ions.

Analysis of Downstream Gene Expression Changes via Transcriptomics (RNA-Seq)

There are no available transcriptomic studies, such as those employing RNA-Sequencing, that have assessed global changes in gene expression in any cell type following treatment with this compound.

Membrane Permeation and Intracellular Distribution Studies

Information regarding the ability of this compound to cross cellular membranes and its subsequent distribution within the cell is not available in the current body of scientific literature. Studies employing techniques to assess cell permeability and subcellular localization have not been reported for this specific compound.

Assessment of Cellular Uptake Mechanisms (e.g., passive diffusion, transporter-mediated)

No studies were identified that investigated the mechanisms by which this compound enters cells. Research on related compounds does not provide a direct basis for understanding the uptake of this specific chemical.

Subcellular Localization through Advanced Imaging Techniques (e.g., confocal microscopy with labeled probe)

There is no available information from studies utilizing advanced imaging techniques, such as confocal microscopy with labeled probes, to determine the specific subcellular compartments where this compound accumulates.

Preclinical in Vitro and in Vivo Pharmacological and Biochemical Studies of N Acetyl S Thiazolidine 4 Carboxamide Non Human, Mechanistic Focus

Cell-Based Functional Assays for Specific Biological Activities (e.g., Reporter Gene Assays, Cell Viability Assays – Mechanistic, not Efficacy Screening)

Cell-based functional assays are crucial for elucidating the molecular mechanisms of a compound by observing its effects on cellular functions in a controlled environment. For the thiazolidine (B150603) class of compounds, these assays have been instrumental in identifying specific biological activities beyond simple efficacy screening.

Studies on various 2-arylthiazolidine-4-carboxylic acid amide derivatives have utilized antiproliferative assays to understand their impact on cancer cell growth. For instance, the sulforhodamine B (SRB) assay has been employed to evaluate the growth-inhibition activity against melanoma and prostate cancer cell lines. nih.gov Mechanistic insights from these studies were further explored using cell cycle analysis via flow cytometry. This revealed that certain derivatives could increase the percentage of cancer cells in the sub-G1 phase, an indicator of apoptosis or programmed cell death. nih.gov This demonstrates a specific cellular mechanism—induction of apoptosis—rather than just a general cytotoxic effect.

Further mechanistic studies on other thiazolidin-4-one derivatives have confirmed the utility of cell cycle experiments and apoptosis assays in understanding their anticancer effects. mdpi.com These analyses provide a detailed picture of how these compounds interfere with the normal progression of the cell cycle, leading to cell death.

The table below summarizes findings from cell-based assays on related thiazolidine compounds.

Assay TypeCell Line(s)Compound ClassMechanistic Finding
Antiproliferative Assay Melanoma (A375), Prostate Cancer (LNCaP)(2RS,4R)-2-arylthiazolidine-4-carboxylic acid amidesInhibition of cell growth
Cell Cycle Analysis Melanoma (A375), Prostate Cancer (LNCaP)(2RS,4R)-2-arylthiazolidine-4-carboxylic acid amidesIncrease in sub-G1 phase population, indicating induction of apoptosis nih.gov
Cell Viability / Apoptosis Assays Chronic Myeloid Leukemia (K-562)Thiazolidine-4-one-phenylaminopyrimidine hybridsReduction in cell viability and induction of apoptosis mdpi.com

Organotypic Co-Culture Models for Complex Cellular Interactions

Organotypic co-culture models, which involve growing different cell types together in a three-dimensional environment to mimic tissue-level complexity, are valuable for studying complex cellular interactions. However, a review of the available scientific literature did not identify any studies that have utilized organotypic co-culture models to investigate the biological activities of N-Acetyl-(S)-thiazolidine-4-carboxamide or its closely related derivatives.

Advanced Animal Model Studies for Exploring Biological Mechanisms (Focus on Pathway Modulation, not Clinical Outcomes or Toxicity)

Advanced animal models are essential for understanding how a compound's cellular effects translate to a whole-organism physiological response, with a focus on modulating specific biological pathways.

Assessment of Compound Distribution in Animal Tissues and Biofluids (Excluding Human PK/PD Data)

The assessment of a compound's distribution in various tissues and biofluids is a critical component of preclinical research. This data helps in understanding where the compound accumulates and where it might exert its biological effects. At present, there is no publicly available data on the biodistribution or tissue distribution of this compound in animal models.

Evaluation of Mechanistic Biomarkers in Preclinical Models

Mechanistic biomarkers are measurable indicators that signal a change in a specific biological pathway in response to a compound. Studies using an ethanol-induced neuroinflammation model in rats have been particularly insightful for identifying biomarkers modulated by thiazolidine-4-carboxylic acid derivatives. nih.gov Treatment with these derivatives was shown to attenuate the altered levels of key inflammatory and oxidative stress biomarkers. researchgate.netresearchgate.net

Key mechanistic biomarkers identified include:

Tumor Necrosis Factor-alpha (TNF-α): A primary pro-inflammatory cytokine.

Nuclear Factor-κB (p-NF-κB): The phosphorylated (active) form of a master regulator of inflammatory gene expression.

Pyrin Domain-Containing Protein 3 (NLRP3): A key component of the inflammasome, a protein complex that triggers inflammation.

Cyclooxygenase-2 (COX-2): An enzyme responsible for producing inflammatory prostaglandins.

The modulation of these biomarkers provides strong evidence that thiazolidine derivatives engage with specific inflammatory pathways in vivo. nih.gov

The following table details the biomarkers evaluated in preclinical models for thiazolidine derivatives.

BiomarkerPreclinical ModelEffect of Thiazolidine Derivative TreatmentPathway Implication
TNF-α Ethanol-induced neuroinflammation (Rat)Attenuation of elevated levels nih.govAnti-inflammatory
p-NF-κB Ethanol-induced neuroinflammation (Rat)Attenuation of elevated levels researchgate.netInhibition of inflammatory signaling
NLRP3 Ethanol-induced neuroinflammation (Rat)Attenuation of elevated levels nih.govInhibition of inflammasome activation
COX-2 Ethanol-induced neuroinflammation (Rat)Attenuation of elevated levels researchgate.netAnti-inflammatory

Exploration of Molecular Cascades in Specific Disease Models (e.g., Neuroinflammation, Metabolic Dysfunction)

Building on biomarker data, research has begun to map the broader molecular cascades affected by thiazolidine derivatives, particularly in the context of neuroinflammation. In models of ethanol-induced neurodegeneration, the production of reactive oxygen species (ROS) is a major trigger for nerve damage. nih.govjelsciences.com Thiazolidine-4-carboxylic acid derivatives appear to interrupt this process. researchgate.netjelsciences.com The evidence points towards the modulation of a ROS/NF-κB/NLRP3 signaling cascade. jelsciences.com In this proposed cascade, the compounds reduce oxidative stress (ROS), which in turn prevents the activation of the NF-κB pathway. jelsciences.com This subsequently downregulates the expression of NLRP3 and pro-inflammatory cytokines like TNF-α, ultimately exerting a neuroprotective effect. nih.govjelsciences.com

Regarding metabolic dysfunction, direct evidence for this compound is lacking. However, a related class of compounds, the thiazolidinediones (e.g., Pioglitazone (B448), Rosiglitazone), are well-known for their role in treating metabolic disease. nih.gov They act by targeting the mitochondrial pyruvate (B1213749) carrier (MPC) and activating PPARγ pathways, which helps to rewire metabolism in states of overnutrition. nih.gov While these compounds are structurally distinct from this compound, their activity highlights the potential for the thiazolidine core structure to be adapted for modulating metabolic pathways.

Systems Biology Approaches to Map the Biological Impact of this compound

Systems biology approaches, such as proteomics, transcriptomics, and metabolomics, provide a global, unbiased view of the biological impact of a compound. These powerful techniques can map extensive changes in protein expression, gene transcription, and metabolite levels, offering a holistic understanding of a compound's mechanism of action. To date, no studies have been published that apply systems biology approaches to map the biological impact of this compound or its direct derivatives.

Proteomic and Metabolomic Profiling in Biological Samples (Non-Human)

Detailed proteomic and metabolomic investigations specifically focused on this compound in non-human biological samples are not extensively documented in publicly available scientific literature. However, based on the known biochemical properties of its parent compound, L-cysteine, and related N-acetylated molecules, hypothetical effects on cellular proteomes and metabolomes can be inferred.

This compound, as a derivative of the amino acid L-cysteine, is anticipated to influence pathways related to oxidative stress and cellular metabolism. Thiazolidine derivatives, in general, have been noted for their antioxidant properties. It is plausible that treatment of non-human cell lines or tissues with this compound could lead to alterations in the expression levels of proteins involved in redox homeostasis.

Table 1: Hypothetical Protein Expression Changes in Response to this compound in a Non-Human In Vitro Model

Protein Category Predicted Change Potential Rationale
Antioxidant Enzymes (e.g., Superoxide Dismutase, Catalase, Glutathione (B108866) Peroxidase) Upregulation Response to mild oxidative stress or direct antioxidant activity of the compound, leading to a compensatory upregulation of endogenous antioxidant defenses.
Proteins involved in Glutathione Synthesis (e.g., Glutamate-cysteine ligase) Upregulation As a cysteine prodrug, the compound could increase the intracellular availability of cysteine, a rate-limiting substrate for glutathione synthesis.
Inflammatory Cytokines (e.g., TNF-α, IL-6) Downregulation Thiazolidine compounds have been reported to possess anti-inflammatory effects, potentially through the modulation of signaling pathways like NF-κB.

From a metabolomic perspective, the introduction of this compound to a biological system would likely impact amino acid and sulfur metabolism. The hydrolysis of the compound could release N-acetyl-cysteine or related metabolites, thereby influencing the intracellular pools of cysteine and its downstream products.

Table 2: Potential Metabolomic Alterations Following Exposure to this compound in Non-Human Samples

Metabolite Predicted Change Biochemical Implication
Intracellular Cysteine Increase Direct consequence of the compound's breakdown, providing a substrate for protein and glutathione synthesis.
Glutathione (GSH) Increase Enhanced availability of cysteine would drive the synthesis of this key antioxidant.
Taurine (B1682933) Increase Cysteine is a precursor for taurine synthesis, which has roles in osmoregulation and antioxidant defense.

It is crucial to emphasize that these projected changes are based on the known functions of related molecules and require empirical validation through dedicated proteomic and metabolomic studies on this compound.

Integration of Omics Data for Network-Level Understanding

The integration of proteomic and metabolomic data, should it become available for this compound, would be instrumental in constructing a comprehensive, network-level understanding of its mechanism of action. By mapping the identified proteins and metabolites to established biochemical pathways, researchers could elucidate the compound's primary targets and its downstream effects on cellular function.

For instance, a concurrent increase in the expression of glutathione synthesis enzymes (proteomics) and elevated levels of intracellular glutathione (metabolomics) would provide strong evidence for the compound's role as a cysteine donor and antioxidant precursor. Similarly, observing a decrease in inflammatory protein markers alongside specific changes in metabolic pathways associated with inflammation (e.g., arachidonic acid metabolism) would offer a multi-faceted view of its anti-inflammatory properties.

Bioinformatic tools and systems biology approaches would be essential for this integrative analysis. Pathway analysis could reveal interconnected signaling and metabolic networks that are significantly perturbed by the compound. For example, changes in the proteome related to the Keap1-Nrf2 pathway, a key regulator of antioxidant response, could be correlated with metabolomic shifts indicative of reduced oxidative stress.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Acetyl S Thiazolidine 4 Carboxamide Analogs

Systematic Modification of the N-Acetyl Group and Its Impact on Biological Activity

The N-acetyl group at the 3-position of the thiazolidine (B150603) ring is a critical site for modification to modulate biological activity. Acetylation of the ring nitrogen not only alters the electronic properties and hydrogen bonding capacity of the molecule but also influences its conformation and interaction with biological targets. researchgate.net

Research into various thiazolidine-4-carboxylic acid derivatives has shown that the nature of the N-acyl group can significantly impact efficacy. The acetyl group often serves as a foundational component, providing a balance of stability and reactivity. However, its replacement with other acyl moieties or different functional groups can lead to substantial changes in biological function.

For instance, in the development of anticancer agents, modifications at this position are common. Replacing the acetyl group with larger aromatic or heterocyclic acyl groups can enhance binding affinity to target proteins through additional van der Waals or pi-stacking interactions. Conversely, smaller or more polar substituents might be employed to improve aqueous solubility or alter the metabolic profile of the compound. While specific SAR data on the N-Acetyl-(S)-thiazolidine-4-carboxamide itself is limited in comparative studies, the broader class of N-acyl thiazolidine derivatives demonstrates that this position is a key determinant of activity. The general synthesis often involves the protection of the secondary amine with an acetyl group, which is then sometimes modified or is found to be essential for the observed biological effects. researchgate.netnanobioletters.com

Table 1: Impact of N-Acyl Group Modification on Biological Activity (Illustrative)
N-SubstituentTarget/ActivityObservationReference
-COCH₃ (Acetyl) General ScaffoldProvides a neutral, stable amide bond, often used as a starting point for derivatization. researchgate.net
-H (Unsubstituted) AnticancerUnsubstituted N-H can act as a hydrogen bond donor, which is critical for binding to some targets. nih.gov
-CO-Aryl AnticancerLarger aromatic groups can introduce new binding interactions (pi-stacking), potentially increasing potency. nih.gov
-Alkyl General ScaffoldLowers melting point and can increase lipophilicity compared to N-H derivatives. nih.gov

Stereochemical Effects of the Thiazolidine-4-carboxamide Ring on Target Interaction and Biological Function

The synthesis of 2-substituted thiazolidine-4-carboxamides from L-cysteine and an aldehyde introduces a new chiral center at the C2 position, resulting in a mixture of diastereomers, typically the cis-(2R,4R) and trans-(2S,4R) isomers. researchgate.net The spatial arrangement of substituents at these stereocenters is paramount for specific interactions with chiral biological targets like enzymes and receptors.

Numerous studies have demonstrated that biological activity is often confined to one specific stereoisomer. For example, in a series of 2-arylthiazolidine-4-carboxylic acid amides developed as anticancer agents, the relative stereochemistry of the C2 and C4 positions was found to be a crucial determinant of cytotoxic potency. nih.gov The separation and individual testing of these diastereomers are essential to identify the active configuration, known as the eutomer.

The cis-(2R,4R) configuration is frequently reported as the more active isomer in various biological assays. This preference is attributed to the specific three-dimensional shape it adopts, which allows for an optimal fit into the binding site of a target protein. X-ray crystallography and NMR studies are vital tools used to establish the absolute configuration and conformational preferences of these molecules, providing a structural basis for understanding their differential activities. researchgate.netuzh.ch

Influence of Substitutions on the Thiazolidine Ring on Binding Affinity and Mechanistic Activity

Substitutions at the C2 and C5 positions of the thiazolidine ring are primary strategies for modulating the pharmacological profile of this compound analogs. nih.govmdpi.com

C2-Position: The C2 position is the most commonly modified site, typically featuring a wide range of alkyl and aryl substituents. The nature of the C2 substituent directly influences the compound's interaction with the target protein.

Aryl Substituents: In anticancer research, placing an aryl group at C2 is a common strategy. The electronic properties of this ring significantly affect activity. Studies have shown that the presence of electron-withdrawing groups (e.g., -Cl, -F, -NO₂) on the phenyl ring can enhance potency against various bacterial strains and cancer cell lines. e3s-conferences.orgnih.gov This is often due to the modulation of the electronic character of the thiazolidine ring or direct interaction with the target.

Lipophilicity and Size: The size and lipophilicity of the C2 substituent also play a critical role. Increasing the bulk or lipophilicity can improve binding within hydrophobic pockets of a target enzyme or receptor but may adversely affect solubility and other drug-like properties. nih.gov

C5-Position: The C5 position, adjacent to the carboxamide group, offers another site for modification. Introducing substituents at C5 can influence the orientation of the carboxamide side chain, which is often crucial for target engagement. The addition of a benzylidene group at C5 (creating a 5-ene-4-thiazolidinone) is a well-documented modification that imparts significant biological activity, although this changes the core structure substantially. nih.gov For saturated thiazolidines, substitution at C5 can create steric hindrance that may either enhance or diminish activity depending on the target's topology.

Table 2: Influence of C2-Aryl Substituents on Anticancer Activity (Illustrative Data for Thiazolidine Analogs)
C2-Aryl SubstituentCancer Cell LineActivity (GI₅₀, µM)ObservationReference
PhenylMelanoma (A375)1.48Baseline activity. nih.gov
4-ChlorophenylMelanoma (A375)0.85Electron-withdrawing group enhances potency. nih.gov
4-MethoxyphenylMelanoma (A375)> 10Electron-donating group reduces potency. nih.gov
4-NitrophenylProstate (PC-3)0.17Strong electron-withdrawing group leads to high potency. nih.gov

Conformationally Restricted Analogs and Their SAR Contributions

To understand the bioactive conformation—the specific 3D shape a molecule adopts when binding to its target—researchers design and synthesize conformationally restricted analogs. By reducing the number of rotatable bonds, for example by creating fused ring systems, the molecule is "locked" into a more rigid shape. acs.org

Studying the biological activity of these rigid analogs provides invaluable SAR data. If a rigid analog shows high potency, it suggests that its conformation closely mimics the bioactive conformation of the more flexible parent compound. Conversely, if rigidity leads to a loss of activity, it indicates that the locked conformation is unfavorable for binding.

For thiazolidine derivatives, this can involve creating bicyclic systems where the thiazolidine ring is fused with another ring. Such modifications can precisely orient the key pharmacophoric groups (e.g., the N-acetyl, C2-substituent, and C4-carboxamide) and probe the spatial requirements of the target's binding site. Conformational analysis using computational methods (like Density Functional Theory) and experimental techniques (like 2D-NOESY NMR) helps to elucidate the preferred shapes of these molecules in solution, further aiding in the design of potent analogs. mdpi.com

Application of SAR Data for the Rational Design of this compound Derivatives with Modulated Properties

The ultimate goal of SAR studies is to enable the rational design of new molecules with improved properties. nih.gov By systematically analyzing how structural changes affect biological activity, a medicinal chemist can build a predictive model to guide the synthesis of next-generation compounds. nih.govresearchgate.net

This iterative process typically follows these steps:

Identify a Hit/Lead: A compound like this compound shows a desired biological activity.

Synthesize Analogs: A library of derivatives is created by modifying specific positions (N-acetyl, C2, C4-carboxamide, etc.).

Biological Testing: All analogs are tested in relevant assays to determine their potency and selectivity.

Establish SAR: The relationship between structural modifications and activity is determined. For example, it might be found that a halogen at the 4-position of a C2-phenyl ring consistently increases activity. e3s-conferences.org

Design New Analogs: Guided by the SAR, new compounds are designed that are predicted to have superior properties, such as enhanced potency or reduced toxicity. researchgate.net

This SAR-guided approach was successfully used to develop potent 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents, where initial findings on the importance of C2-substituents led to the synthesis of highly active derivatives. nih.gov

Ligand Efficiency and Lipophilic Efficiency Metrics in this compound SAR

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LiPE) are used to assess the "efficiency" with which a molecule achieves its potency. These metrics help prioritize lead candidates that are more likely to have favorable drug-like properties.

Ligand Efficiency (LE): This metric relates the binding energy of a compound to its size (typically measured by the number of non-hydrogen atoms, or heavy atom count, HAC).

Formula: LE = -ΔG / HAC (where ΔG is the free energy of binding)

A higher LE value is desirable, as it indicates that the compound achieves its potency through specific, high-quality interactions rather than non-specific contacts from simply being large. For fragment-based drug design, an LE ≥ 0.3 is often considered a good starting point. nih.gov

Lipophilic Efficiency (LiPE): Also known as Ligand Lipophilicity Efficiency (LLE), this metric relates potency to lipophilicity (logP).

Formula: LiPE = pIC₅₀ - logP

High lipophilicity can lead to problems like poor solubility, high metabolic clearance, and off-target toxicity. LiPE helps identify compounds that are potent without being overly "greasy." A higher LiPE is better, with values > 5 often cited as a target for promising drug candidates.

Metabolic Pathways and Biotransformation Studies of N Acetyl S Thiazolidine 4 Carboxamide Preclinical, Mechanistic Focus

In vitro Metabolic Stability in Microsomal and Hepatocyte Systems (Non-Human)

Identification of Phase I (Oxidation, Reduction, Hydrolysis) Metabolic Pathways

Phase I metabolic reactions introduce or expose functional groups, typically increasing the polarity of a compound. For N-Acetyl-(S)-thiazolidine-4-carboxamide, several Phase I pathways could be anticipated.

Oxidation: The thiazolidine (B150603) ring is susceptible to oxidation. For the related compound, L-thiazolidine-4-carboxylic acid (T4C), oxidation is a known metabolic pathway. nih.gov This oxidation can be catalyzed by mitochondrial proline oxidase, also known as proline dehydrogenase. nih.govresearchgate.net This enzyme oxidizes T4C to L-thiazoline-(4)-carboxylic acid. nih.gov It is plausible that this compound could undergo a similar N-deacetylation followed by oxidation of the thiazolidine ring.

Hydrolysis: The amide linkage in this compound could be subject to hydrolysis by amidase enzymes, which would cleave the acetyl group, yielding (S)-thiazolidine-4-carboxamide. Additionally, the carboxamide group could potentially be hydrolyzed to the corresponding carboxylic acid, N-Acetyl-(S)-thiazolidine-4-carboxylic acid. Amide hydrolysis is a common metabolic pathway for many pharmaceutical compounds. uomustansiriyah.edu.iq

Characterization of Phase II (Conjugation) Metabolic Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion. youtube.com

Glucuronidation: If hydrolysis of the acetyl group occurs, the resulting secondary amine could be a substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of an N-glucuronide conjugate.

Sulfation: The exposed amine following deacetylation could also potentially undergo sulfation, catalyzed by sulfotransferases.

Acetylation: While the compound is already N-acetylated, if deacetylation occurs, re-acetylation is a possibility, although this would be a futile cycle unless it serves a specific biological purpose.

Metabolite Identification and Structural Elucidation Using Mass Spectrometry and NMR

The identification and structural characterization of metabolites are crucial for understanding the biotransformation of a drug candidate. This is typically achieved using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

For related thiazolidine compounds, such as L-thiazolidine-4-carboxylic acid, the oxidative metabolic pathway has been elucidated. Oxidation by proline oxidase yields L-thiazoline-(4)-carboxylic acid, which is then non-enzymatically hydrolyzed to N-formyl-cysteine. nih.gov N-formyl-cysteine is further hydrolyzed by a cytosolic enzyme to L-cysteine and formic acid. nih.gov

Quantitative Analysis of Major Metabolites in Preclinical Samples

Once major metabolites are identified, their quantification in preclinical samples (e.g., plasma, urine, feces) is essential to understand the primary clearance pathways. This is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. researchgate.net While no specific quantitative data for this compound metabolites are available, a hypothetical quantitative analysis would involve monitoring the parent compound and its postulated metabolites over time in in vitro and in vivo systems.

Elucidation of Biotransformation Enzymes Involved

Identifying the specific enzymes responsible for the metabolism of a compound is key to predicting potential drug-drug interactions and understanding inter-individual variability in metabolism. For thiazolidine-4-carboxylic acid, proline oxidase has been identified as a key enzyme in its oxidation. nih.govresearchgate.net Studies with recombinant enzymes and specific chemical inhibitors are standard approaches to pinpoint the responsible enzymes. For this compound, if hydrolysis of the acetyl group is a significant pathway, various carboxylesterases would be investigated.

Enzyme Kinetics of Metabolizing Enzymes and Substrate Specificity

Enzyme kinetic studies are performed to determine the affinity of the metabolizing enzyme for the substrate (Km) and the maximum rate of the reaction (Vmax). This information is vital for predicting the metabolic clearance of a drug.

While enzyme kinetic data for this compound are not available, studies on the related compound L-thiazolidine-4(R)-carboxylic acid with a solubilized preparation of rat liver mitochondrial proline oxidase have been reported. nih.gov For this related compound, the Km was determined to be 1.1 x 10⁻⁴ M, and the Vmax was 5.4 µmol min⁻¹ (mg of protein)⁻¹. nih.gov

Another study investigating proline utilization A (PutA), which has proline dehydrogenase (PRODH) activity, showed that both L-thiazolidine-4-carboxylate (T4C) and L-thiazolidine-2-carboxylate (T2C) are effective substrates. nih.gov The kinetic parameters from this study are presented in the table below.

Steady-State Kinetic Parameters of SmPutA PRODH Activity with L-proline and Thiazolidine Carboxylates. nih.gov
Substratekcat (s⁻¹)KM (mM)kcat/KM (M⁻¹s⁻¹)
L-proline1.4 ± 0.120 ± 270
L-T4C1.2 ± 0.10.7 ± 0.11700
L-T2C0.7 ± 0.10.6 ± 0.11200

These data indicate that the proline dehydrogenase domain of PutA has a significantly higher catalytic efficiency (kcat/KM) for L-T4C and L-T2C compared to its natural substrate, L-proline, primarily due to lower KM values, suggesting a higher affinity for the thiazolidine analogs. nih.gov

Excretion Pathways of this compound and its Metabolites in Preclinical Models (Non-Human)

The excretion of this compound and its metabolites is expected to occur primarily through the kidneys, with a smaller portion eliminated in the feces. This is based on data from preclinical studies of similar sulfur-containing compounds and thiazolidine derivatives in species such as rats, dogs, and monkeys.

Studies on S-carboxymethyl [35S]cysteine, a structural analog of potential metabolites, have shown that the majority of the administered radioactivity is excreted in the urine across multiple species. In rhesus and African green monkeys, approximately 77% of the dose was recovered in the urine, with 7% in the feces. nih.gov In rats, urinary excretion accounted for 88% and fecal excretion for 2.5%. nih.gov Dogs showed the highest urinary excretion at 95%, with only 0.7% eliminated in the feces. nih.gov

Similarly, studies with sudoxicam, a compound containing a thiazole (B1198619) ring, demonstrated that urine is a major route of excretion in preclinical models. In rats, approximately 60% of the administered dose was found in the urine, while in monkeys, this value was 49%. nih.gov Dogs, in this case, showed lower urinary excretion at 25%, with the remainder being cleared through the feces. nih.gov

Based on this evidence, it is reasonable to hypothesize that this compound and its metabolites are predominantly excreted via the urinary route in most preclinical species, with fecal excretion playing a more variable role depending on the species.

Table 1: Hypothetical Excretion of this compound and its Metabolites in Preclinical Models (based on data from related compounds)

SpeciesRoute of ExcretionPercentage of Dose (%)Reference Compound(s)
Rat Urine~60-88%S-carboxymethyl [35S]cysteine, Sudoxicam
Feces~2.5-40%S-carboxymethyl [35S]cysteine, Sudoxicam
Dog Urine~25-95%S-carboxymethyl [35S]cysteine, Sudoxicam
Feces~0.7-75%S-carboxymethyl [35S]cysteine, Sudoxicam
Monkey Urine~49-77%S-carboxymethyl [35S]cysteine, Sudoxicam
Feces~7-51%S-carboxymethyl [35S]cysteine, Sudoxicam

Species-Specific Differences in Metabolism Relevant to Preclinical Research

Significant species-specific differences in the metabolism of xenobiotics are a critical consideration in preclinical research, and this holds true for thiazolidine derivatives. These differences are often attributed to variations in the expression and activity of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.

For sulfur-containing heterocycles, the metabolic pathways can vary considerably between species. For instance, in the metabolism of S-carboxymethyl [35S]cysteine, monkeys were found to excrete a large portion of the dose as inorganic sulfate (B86663), indicating extensive metabolism. nih.gov In contrast, rats and dogs excreted primarily the unchanged parent compound and dicarboxymethyl sulphide, with very little inorganic sulfate detected. nih.gov This suggests a less extensive breakdown of the molecule in these species compared to monkeys.

In the case of sudoxicam, while the major metabolites resulting from the scission of the thiazole ring were found in the urine of rats, dogs, and monkeys, the relative proportions of these metabolites and the extent of parent drug excretion likely differ between these species, as indicated by the varying percentages of urinary excretion. nih.gov

General studies on comparative drug metabolism have consistently shown that while there are some conserved metabolic pathways across species, there are also notable differences. For example, the specific isoforms of CYP enzymes responsible for oxidative metabolism can have different substrate specificities and activities in rats, dogs, and monkeys. annualreviews.org These differences can lead to the formation of unique metabolites or different metabolite ratios in each species. Therefore, when extrapolating metabolic data from preclinical models to predict the metabolic fate in humans, it is crucial to consider these species-specific variations. The choice of animal model in preclinical studies should ideally be one that most closely resembles the metabolic profile of humans for the class of compound being investigated.

Advanced Analytical Methodologies for the Research and Quantification of N Acetyl S Thiazolidine 4 Carboxamide

Development of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental techniques for the separation, identification, and quantification of N-Acetyl-(S)-thiazolidine-4-carboxamide. These methods offer high resolution and sensitivity, making them suitable for a wide range of research applications. The development of a robust HPLC or UPLC method typically involves the careful selection of a stationary phase (column), a mobile phase, and a detector.

For a polar compound like this compound, reversed-phase chromatography is a common approach. A C18 column is often a suitable choice for the stationary phase, providing a nonpolar surface for interaction. The mobile phase would likely consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, with the addition of an acid, like formic acid or trifluoroacetic acid, to improve peak shape and control the ionization of the carboxylic acid group. UPLC, with its use of smaller particle size columns, allows for faster analysis times and improved resolution compared to traditional HPLC.

Chiral HPLC for Enantiomeric Purity Assessment

Given that the compound of interest is the (S)-enantiomer, assessing its enantiomeric purity is crucial. Chiral HPLC is the gold standard for separating enantiomers. This can be achieved through two main approaches: using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

For the direct separation on a CSP, columns such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support have proven effective for a wide range of chiral compounds. For instance, columns like Chiralpak AD-H and Chiralcel OD-H have been successfully used for the enantiomeric separation of various thiazolidine (B150603) derivatives. nih.gov The mobile phase in chiral HPLC often consists of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol). The precise ratio of these solvents is optimized to achieve the best separation (resolution) between the enantiomers.

Alternatively, pre-column derivatization with a chiral agent can be employed. This involves reacting this compound with a chiral derivatizing reagent to create a pair of diastereomers. These diastereomers have different physical properties and can be separated by conventional reversed-phase HPLC.

Table 1: Illustrative Chiral HPLC Parameters for Thiazolidine Derivatives

Parameter Condition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25°C

Note: This table represents typical starting conditions for chiral separation of related compounds and would require optimization for this compound.

Method Validation for Reproducibility, Linearity, and Accuracy in Research Settings

The validation of an HPLC or UPLC method is essential to ensure that the results are reliable and reproducible. Method validation is performed according to guidelines from the International Council for Harmonisation (ICH). biosynth.comnih.gov Key validation parameters include:

Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards of known concentrations and performing a linear regression analysis. A good correlation coefficient (R² > 0.99) is generally required. researchgate.netjetir.org

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered is calculated.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 2: Representative Method Validation Acceptance Criteria

Parameter Acceptance Criterion
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) ≤ 2%
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a polar and non-volatile compound, requires a derivatization step to increase its volatility before it can be analyzed by GC-MS.

A common derivatization strategy for compounds containing active hydrogens (such as in carboxylic acids and amides) is silylation. sigmaaldrich.com Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the active hydrogens to replace them with a nonpolar trimethylsilyl (B98337) (TMS) group. nih.govnih.gov This derivatization reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis.

Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about the molecular weight and fragmentation pattern of the derivatized analyte, allowing for its identification and quantification.

Table 3: Potential GC-MS Parameters for Silylated this compound

Parameter Condition
Derivatizing Agent MSTFA with 1% TMCS
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injection Mode Splitless
Oven Program Initial temp 100°C, ramp to 280°C
MS Ionization Electron Ionization (EI) at 70 eV
MS Detector Quadrupole

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification in Biological Matrices (Non-Clinical Samples)

For the highly sensitive and selective quantification of this compound in complex biological matrices from non-clinical research, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Method Development for Research Bioanalysis

The development of an LC-MS/MS method for bioanalysis involves several critical steps. First, a suitable sample preparation technique must be chosen to extract the analyte from the biological matrix (e.g., plasma, tissue homogenate) and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. nih.gov

Next, the chromatographic conditions are optimized to achieve a good separation of the analyte from other matrix components in a short analysis time. This involves selecting the appropriate LC column and mobile phase. For a polar compound like this compound, hydrophilic interaction liquid chromatography (HILIC) could be an alternative to reversed-phase chromatography.

The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. In MRM, a specific precursor ion (the molecular ion or a characteristic adduct of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. The transition from the precursor ion to the product ion is highly specific to the analyte of interest.

Derivatization Strategies for Enhanced MS Detection

In some cases, the ionization efficiency of a compound in the mass spectrometer's ion source may be low, leading to poor sensitivity. Derivatization can be employed to introduce a chemical moiety that is more readily ionized, thereby enhancing the MS signal. For carboxylic acids, derivatization strategies can be employed to improve their detection in both positive and negative ion modes. For instance, reacting the carboxylic acid group with a reagent that introduces a permanently charged group or a group with high proton affinity can significantly improve ionization efficiency in electrospray ionization (ESI). While direct analysis is often possible, derivatization remains a valuable tool for achieving lower detection limits when necessary.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) stands out as a high-efficiency separation technique well-suited for the analysis of chiral compounds like this compound. Its advantages include rapid analysis times, minimal sample and reagent consumption, and high separation efficiency. mdpi.com The fundamental principle of CE involves the differential migration of analytes in an electric field within a narrow capillary filled with a background electrolyte (BGE).

For the enantiomeric separation of neutral or charged compounds that are structurally similar to thiazolidine derivatives, the incorporation of a chiral selector into the BGE is essential. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE due to their ability to form transient diastereomeric inclusion complexes with the enantiomers of the analyte. mdpi.com Anionic cyclodextrins, such as sulfated or carboxylated β-cyclodextrins, have proven particularly effective for resolving enantiomeric pairs of neutral analytes. mdpi.com

The separation mechanism relies on the different binding affinities between each enantiomer and the chiral selector, leading to different apparent electrophoretic mobilities and, consequently, different migration times. Key parameters that are optimized to achieve baseline separation include the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. mdpi.com For instance, a phosphate (B84403) buffer is commonly used to maintain a stable pH, and organic modifiers like acetonitrile may be added to influence the electroosmotic flow and analyte solubility. mdpi.com

Table 1: Representative Capillary Electrophoresis Conditions for the Analysis of Thiazolidine-Related Compounds

ParameterTypical Value/ConditionPurpose
Capillary Fused Silica, 50-75 µm i.d.Provides the separation channel.
Background Electrolyte 50-100 mM Phosphate BufferMaintains pH and conductivity.
pH 4.0 - 7.0Affects analyte charge and interaction with the chiral selector.
Chiral Selector Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD)Forms diastereomeric complexes for enantiomeric separation.
Applied Voltage 15 - 30 kVDrives the electrophoretic and electroosmotic flow.
Temperature 20 - 30 °CAffects buffer viscosity and separation kinetics.
Injection Mode Hydrodynamic (Pressure)Introduces a precise volume of the sample into the capillary.
Detection UV Absorbance (e.g., 210 nm)Quantifies the analyte as it passes the detector.

This table presents typical conditions based on the analysis of structurally similar compounds and may require optimization for this compound.

Spectrophotometric and Fluorometric Assays for in vitro Reaction Monitoring

Spectrophotometric and fluorometric assays offer simple, rapid, and cost-effective means for monitoring in vitro reactions involving this compound, particularly those that involve changes in the thiol group. These methods are based on reactions that produce a colored or fluorescent product, where the intensity of the signal is proportional to the concentration of the analyte.

Given the structural similarity of this compound to N-Acetyl-L-cysteine (NAC), spectrophotometric methods developed for NAC can be adapted. A common approach involves a coupled redox-complexation reaction. nih.govcore.ac.ukresearchgate.net In one such method, the thiol group of the analyte reduces a metal ion, such as iron(III) (Fe³⁺), to its lower oxidation state, iron(II) (Fe²⁺). The resulting Fe²⁺ then forms a stable, colored complex with a chromogenic agent like 2,4,6-tripyridyl-s-triazine (TPTZ) or ferrozine. nih.govmdpi.com The absorbance of this complex, typically measured in the visible region (e.g., ~593 nm for the Fe(TPTZ)₂²⁺ complex), allows for the quantification of the analyte. researchgate.net

Another spectrophotometric strategy involves the reaction of the thiol group with palladium(II) (Pd²⁺) to form a stable complex, which can be monitored to determine the concentration of the thiol-containing compound. mdpi.com Alternatively, derivatization with reagents like o-phthalaldehyde (B127526) (OPA) in the presence of an amino acid such as isoleucine can yield a product with strong absorbance at a specific wavelength (e.g., 335 nm), providing a basis for quantification. rsc.org

These assays are invaluable for studying reaction kinetics, determining enzyme activity, or quantifying the compound in various in vitro systems. The choice of method depends on the specific reaction being monitored and the potential for interference from other components in the sample matrix.

Table 2: Examples of Spectrophotometric Methods Applicable to Thiol-Containing Compounds

MethodPrincipleChromogenic Agent / ReagentWavelength (λmax)Linearity Range (Typical)
Iron(III) Reduction Reduction of Fe³⁺ to Fe²⁺ by the thiol, followed by complexation of Fe²⁺.2,4,6-tripyridyl-s-triazine (TPTZ)593 nm1 - 100 µM
Palladium(II) Complexation Formation of a stable complex between the thiol and Pd²⁺ ions.Palladium(II) Chloride (PdCl₂)~380 nm10 - 600 µM
OPA Derivatization Reaction of the thiol with OPA and an amino acid to form a chromophore.o-phthalaldehyde (OPA) / Isoleucine335 nm0.5 - 49 µg/mL

This table is based on methods developed for the structurally related compound N-Acetyl-L-cysteine and serves as a guide for potential application to this compound. nih.govmdpi.comrsc.org

Theoretical Frameworks, Emerging Concepts, and Future Research Trajectories for N Acetyl S Thiazolidine 4 Carboxamide

N-Acetyl-(S)-thiazolidine-4-carboxamide as a Chemical Probe for Biological Systems

This compound holds significant potential as a chemical probe to investigate complex biological systems. Its utility stems from the inherent properties of the thiazolidine (B150603) core, which can be strategically modified to interact with specific biological targets. Thiazolidine derivatives have been noted for their use in probe design, owing to their diverse therapeutic and pharmaceutical activities. nih.gov

The design of chemical probes based on this scaffold can aid in:

Target Identification and Validation: By synthesizing derivatives with photoreactive or affinity-based tags, researchers can identify and validate novel protein targets involved in disease pathways.

Elucidation of Mechanism of Action: Probes can help in understanding how small molecules modulate the function of their biological targets at a molecular level.

Imaging and Diagnostics: Fluorescently labeled this compound analogues could be developed for imaging specific cellular components or disease biomarkers.

A key advantage of the thiazolidine scaffold is its stereochemistry, which allows for the creation of chiral probes that can differentiate between stereoselective biological interactions.

Exploration of Novel Reaction Pathways Involving the Thiazolidine Core

The thiazolidine ring is a versatile heterocyclic system amenable to a variety of chemical transformations. nih.gov The development of novel reaction pathways is crucial for expanding the chemical space of this compound derivatives and generating libraries of compounds for biological screening.

Key synthetic strategies and potential new pathways include:

Condensation Reactions: The classical synthesis of the thiazolidine ring involves the condensation of a cysteine derivative with an aldehyde or ketone. wikipedia.orgnih.gov Exploring a wider range of carbonyl compounds can lead to novel 2-substituted derivatives.

Modifications at the N-3 Position: The nitrogen atom at position 3 can be functionalized through various reactions, including acylation, alkylation, and arylation, to modulate the compound's physicochemical properties.

Functionalization at the C-5 Position: The methylene (B1212753) group at the C-5 position can be activated for reactions like Knoevenagel condensation, allowing for the introduction of diverse substituents. nih.gov

Ring-Opening and Rearrangement Reactions: Investigating conditions that promote the opening or rearrangement of the thiazolidine ring can lead to the discovery of entirely new molecular scaffolds.

The following table outlines some established and potential synthetic modifications of the thiazolidine core:

PositionReaction TypePotential Reagents/ConditionsResulting Modification
N-3AcylationAcid chlorides, AnhydridesIntroduction of various acyl groups
C-2CondensationDiverse aldehydes and ketonesGeneration of 2-substituted derivatives
C-5Knoevenagel CondensationAldehydes/ketones with a baseFormation of a C=C double bond
CarboxamideAmide CouplingVarious amines with coupling agentsModification of the carboxamide group

Integration of this compound in Fragment-Based Drug Discovery (FBDD) or De Novo Design Paradigms

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. The thiazolidinone core, a close relative of this compound, has been successfully utilized in FBDD campaigns. nih.gov For instance, 2-thiazolidinones have been identified as inhibitors of the histone reader BRD4 bromodomain through a fragment-based approach. nih.govnih.gov

This compound can be integrated into FBDD and de novo design in several ways:

As a Starting Fragment: The core scaffold can serve as an initial hit that can be elaborated and optimized to improve binding affinity and selectivity for a target.

In Fragment Libraries: A diverse library of small thiazolidine-based fragments can be synthesized and screened against various biological targets.

Computational de Novo Design: The thiazolidine scaffold can be used as a building block in computational algorithms to design novel molecules that fit the binding pocket of a target protein.

The success of this approach relies on the ability to synthesize a wide range of derivatives and to accurately predict their binding modes through computational modeling.

Challenges in Research and Development of this compound-Based Compounds

Despite the potential of the thiazolidine scaffold, several challenges exist in the research and development of compounds based on this compound.

Stereochemical Control: The synthesis of stereochemically pure isomers can be challenging, as the condensation reaction often yields a mixture of diastereomers. researchgate.netnanobioletters.com

Metabolic Stability: The thiazolidine ring can be susceptible to metabolic degradation, which may limit the in vivo efficacy of derived compounds.

Toxicity Concerns: Some thiazolidinedione-containing drugs have been associated with adverse effects, such as hepatotoxicity and cardiovascular problems, highlighting the need for careful toxicological evaluation of new derivatives. nih.govnih.gov

Limited Solubility: The physicochemical properties of some derivatives may lead to poor aqueous solubility, which can hinder their formulation and bioavailability. nih.gov

Overcoming these challenges will require the development of improved synthetic methodologies, a thorough understanding of the structure-activity and structure-toxicity relationships, and the application of modern drug delivery technologies.

Opportunities for Interdisciplinary Research Collaborations on this compound

The multifaceted nature of research on this compound provides numerous opportunities for interdisciplinary collaborations. The study of thiazolidine motifs acts as a bridge between organic synthesis and medicinal chemistry. nih.gov

Potential areas for collaboration include:

Chemistry and Biology: Synthetic chemists can collaborate with biologists to design and synthesize compounds for specific biological targets and to evaluate their efficacy in cellular and animal models.

Computational Science and Experimental Research: Computational chemists can use molecular modeling and QSAR studies to predict the activity of new derivatives and to guide synthetic efforts. researchgate.net

Pharmacology and Materials Science: Pharmacologists can work with materials scientists to develop novel drug delivery systems to improve the bioavailability and therapeutic index of promising compounds.

Such collaborations are essential for accelerating the translation of basic research findings into potential therapeutic applications.

Unexplored Chemical Space and Potential for Advanced Applications of this compound

The chemical space around the this compound scaffold is far from being fully explored. There is significant potential for the discovery of new derivatives with novel biological activities and advanced applications.

Some unexplored areas and potential applications include:

Antimicrobial Agents: Thiazolidin-4-ones have shown promise as antibiofilm agents, and further exploration of this compound derivatives in this area is warranted. mdpi.com

Antiviral Compounds: The thiazolidine scaffold is present in some antiviral agents, and new derivatives could be screened against a range of viral targets. nih.gov

Neuroprotective Agents: Given the antioxidant properties of some thiazolidine derivatives, they may have potential in the treatment of neurodegenerative diseases. nih.gov

Agrochemicals: N-Acetyl-thiazolidine-4-carboxylic acid has been investigated as a plant growth regulator, suggesting potential applications in agriculture. awiner.complantgrowthhormones.comherts.ac.uk

The following table highlights potential advanced applications and the corresponding rationale:

Potential ApplicationRationaleSupporting Evidence
Anticancer AgentsThiazolidinone derivatives have shown anticancer activity. nih.govresearchgate.netInhibition of various cancer cell lines. nih.govresearchgate.net
Antidiabetic AgentsThiazolidinediones are a known class of antidiabetic drugs. nih.govmdpi.comActivation of PPAR-γ. nih.gov
Anti-inflammatory AgentsSome thiazolidine derivatives exhibit anti-inflammatory properties. nih.govModulation of inflammatory pathways.

Ethical Considerations in Preclinical Research on this compound (Excluding Human Trial Ethics)

Preclinical research involving this compound, particularly studies involving animal models, necessitates careful consideration of ethical principles. biobostonconsulting.com The "3Rs" principle—Replacement, Reduction, and Refinement—provides a framework for ethical animal research. biobostonconsulting.com

Key ethical considerations include:

Justification for Animal Use: Researchers must provide a strong scientific rationale for using animal models and demonstrate that the potential benefits of the research outweigh the potential harm to the animals. news-medical.net

Minimizing Animal Suffering: Studies should be designed to minimize pain and distress to the animals involved. This includes the use of appropriate anesthesia and analgesia, as well as humane endpoints. lindushealth.com

Data Integrity and Transparency: Ensuring the accuracy and reproducibility of preclinical data is an ethical imperative to avoid unnecessary repetition of animal studies and to provide a solid foundation for potential clinical translation. biobostonconsulting.com Transparent reporting of research findings, including negative results, is also crucial. srce.hr

Use of Alternative Models: Whenever possible, researchers should consider the use of in vitro models, such as cell cultures, or in silico models to reduce the reliance on animal testing. biobostonconsulting.com

Adherence to these ethical principles is essential for conducting responsible and scientifically valid preclinical research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Acetyl-(S)-thiazolidine-4-carboxamide, and how is its purity validated?

  • Methodological Answer : The compound is typically synthesized via reactions involving D-penicillamine or L-cysteine derivatives. A common approach includes protecting the thiol group of D-penicillamine with acetyl or other groups, followed by cyclization under controlled pH and temperature. Characterization involves ¹H/¹³C NMR to confirm stereochemistry, IR spectroscopy for functional group analysis, and X-ray crystallography to resolve spatial conformation. Purity is validated via melting point consistency, thin-layer chromatography (TLC), and microanalysis for elemental composition .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 2D techniques (COSY, HMQC, HMBC) identify proton-carbon correlations and confirm the thiazolidine ring structure .
  • X-ray Crystallography : Resolves hydrogen-bonding networks and spatial arrangement, critical for studying conformational stability (e.g., orthorhombic crystal system, space group P2₁2₁2₁) .
  • Vibrational Spectroscopy : IR spectra detect characteristic stretches (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store at 2–8°C in a desiccator to prevent hydrolysis or oxidation. Stability tests under varying pH (e.g., 3–9) and temperatures (25–40°C) via HPLC or NMR can quantify degradation rates. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the conformational stability of this compound?

  • Methodological Answer : High-resolution X-ray data collected at low temperatures (e.g., 100 K) minimize thermal motion artifacts. Key parameters include:

  • Space group symmetry (e.g., P2₁2₁2₁),
  • Hydrogen-bonding analysis (e.g., N–H···O interactions stabilizing the thiazolidine ring),
  • Torsion angles within the ring system to assess puckering dynamics.
    Comparative studies with analogs (e.g., proline derivatives) reveal steric or electronic influences on stability .

Q. What computational strategies (e.g., DFT) predict the reactivity of this compound derivatives?

  • Methodological Answer :

  • Geometry Optimization : Use B3LYP/6-31G(d) basis sets to model ground-state structures.
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to rationalize antibacterial or antihypertensive activity.
    Validate predictions with experimental IC₅₀ or MIC values .

Q. How does the thiazolidine ring’s stability vary under enzymatic or hydrolytic conditions?

  • Methodological Answer : Perform kinetic assays using:

  • pH-dependent hydrolysis : Monitor ring-opening rates via UV-Vis or LC-MS at pH 1–12.
  • Enzymatic degradation : Incubate with proteases (e.g., trypsin) or esterases and quantify residual compound.
    Data fitting to Michaelis-Menten models (using Lineweaver-Burk plots) identifies catalytic efficiency (kcat/Kₘ) .

Q. What strategies mitigate racemization during the synthesis of enantiopure this compound?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)- or (S)-configured protecting groups to sterically hinder racemization.
  • Low-Temperature Reactions : Conduct acylations or cyclizations at 0–4°C to reduce kinetic resolution.
  • Chiral HPLC : Validate enantiomeric excess (ee) using columns like Chiralpak IA/IB .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.